molecular formula C21H26N4O4S B2446580 Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate CAS No. 1021256-78-9

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate

Cat. No.: B2446580
CAS No.: 1021256-78-9
M. Wt: 430.52
InChI Key: JDFHQODFTURULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzamidothiazole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzamidothiazole intermediate, which is then coupled with a piperidine derivative. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate: shares structural similarities with other piperidine derivatives and benzamidothiazole compounds.

    Piperidine Derivatives: These compounds are widely studied for their pharmacological activities and are present in many pharmaceuticals.

    Benzamidothiazole Compounds: Known for their biological activities, including antimicrobial and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and potential therapeutic applications. Its specific combination of functional groups allows for diverse chemical reactivity and interaction with biological targets.

Biological Activity

Overview of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)piperidine-1-carboxylate

This compound is a synthetic compound that likely belongs to the class of piperidine derivatives. Compounds in this class are often studied for their pharmacological properties, including their potential as analgesics, anti-inflammatory agents, and modulators of various biological pathways.

  • Calcium Channel Modulation : Many piperidine derivatives have been shown to interact with calcium channels, particularly T-type calcium channels. This interaction can lead to various physiological effects, including vasodilation and modulation of neurotransmitter release .
  • Inhibition of Enzymatic Activity : Some related compounds exhibit inhibitory effects on enzymes involved in inflammatory pathways. This suggests potential anti-inflammatory properties, which could be relevant for therapeutic applications .
  • Neurotransmitter Receptor Interaction : Piperidine derivatives may also act on neurotransmitter receptors, including dopamine and serotonin receptors, influencing mood and pain perception .

Case Studies and Research Findings

While specific case studies on this compound are lacking, related compounds have been investigated:

  • Synthesis and Evaluation : A study evaluated a series of piperidine derivatives for their inhibitory activity against T-type calcium channels, revealing structure-activity relationships that highlight the importance of specific substituents in enhancing biological activity .
  • Pharmacological Profiles : Research has shown that certain piperidine derivatives can lower blood pressure in animal models without causing reflex tachycardia, indicating a favorable side effect profile for cardiovascular applications .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReferences
This compoundNot yet characterizedN/A
N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamideT-type Ca²⁺ channel inhibition; lowers BP
1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamideInhibitory activity against T-type channels

Future Research Directions

Given the structural similarities and biological activities of related compounds, future research on this compound should focus on:

  • Synthesis and Characterization : Developing synthetic routes to obtain the compound in sufficient quantities for biological testing.
  • In Vitro and In Vivo Studies : Conducting pharmacological studies to determine its effects on calcium channels, receptor interactions, and overall pharmacokinetics.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the molecular structure affect biological activity to optimize therapeutic potential.

Properties

IUPAC Name

ethyl 4-[3-(2-benzamido-1,3-thiazol-4-yl)propanoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-2-29-21(28)25-12-10-16(11-13-25)22-18(26)9-8-17-14-30-20(23-17)24-19(27)15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFHQODFTURULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.